(Z)-2-(2-bromobenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
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Overview
Description
Synthesis Analysis
Bromobenzene, one of the components of the compound, is prepared by the action of bromine on benzene in the presence of Lewis acid catalysts such as aluminium chloride or ferric bromide . It is used to introduce a phenyl group into other compounds .Chemical Reactions Analysis
Bromobenzene can be converted to the Grignard reagent, phenylmagnesium bromide, which can be used in reactions with carbon dioxide to prepare benzoic acid . Other methods involve palladium-catalyzed coupling reactions, such as the Suzuki reaction .Physical and Chemical Properties Analysis
Bromobenzene is a colourless liquid with a pleasant aromatic odor . It has a density of 1.495 g/cm³, a melting point of -30.8 °C, and a boiling point of 156 °C . It is soluble in diethyl ether, alcohol, and chloroform, among other solvents .Scientific Research Applications
Synthesis and Chemical Properties
- The compound is related to the class of 3,4‐Dihydro‐benz[1,3]oxazine derivatives, which can be obtained from acyl-or aroyl-cyanatobenzenes and anisole under Friedel-Crafts conditions via DIMROTH rearrangement. Such compounds, including (Z)-2-(2-bromobenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one, have been structurally confirmed through methods like X-ray structure analysis (Buttke, Ramm, & Niclas, 1993).
Biological and Medicinal Applications
- A related class of compounds, including amidoalkyl dibenzofuranols and 1H-benzo[2,3]benzofuro[4,5-e][1,3]oxazin-3(2H)-ones, have been synthesized and shown to possess significant antitubercular activity against Mycobacterium tuberculosis, indicating potential medicinal applications for similar compounds (Kantevari, Yempala, Yogeeswari, Sriram, & Sridhar, 2011).
- The synthesis of pyrrolo[2,1-c][1,4]oxazine-1,6,7-triones by the reaction of morpholin-2-ones with oxalyl chloride, a process likely relevant to the synthesis of this compound, demonstrates the versatility of these compounds in chemical synthesis (Tret’yakov, Dmitriev, & Maslivets, 2020).
Potential Anticancer Agents
- Tetracyclic 2,3‐dihydro‐1H‐benzo[2,3]benzofuro[4,5‐e][1,3]oxazine derivatives, which are structurally related to this compound, have been evaluated as potential anticancer agents. They demonstrated promising activity against human cancer cell lines, indicating the potential of this compound class in cancer research (Botla, Pilli, Koude, Misra, & Malapaka, 2017).
Safety and Hazards
Properties
IUPAC Name |
(2Z)-2-[(2-bromophenyl)methylidene]-8-(2-morpholin-4-ylethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O4/c24-19-4-2-1-3-16(19)13-21-22(27)17-5-6-20-18(23(17)30-21)14-26(15-29-20)8-7-25-9-11-28-12-10-25/h1-6,13H,7-12,14-15H2/b21-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHPZYXHVBWHCX-BKUYFWCQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2CC3=C(C=CC4=C3OC(=CC5=CC=CC=C5Br)C4=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCN2CC3=C(C=CC4=C3O/C(=C\C5=CC=CC=C5Br)/C4=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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